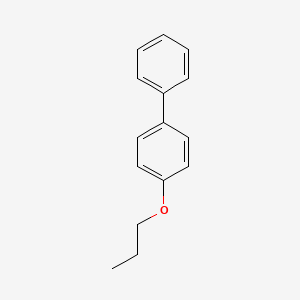
4-N-PROPYLOXYBIPHENYL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-Propyloxybiphenyl is an organic compound with the molecular formula C15H16O. It is a biphenyl derivative where a propoxy group is attached to the para position of one of the phenyl rings. This compound is known for its applications in various fields, including materials science and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-N-Propyloxybiphenyl can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically uses a base such as potassium carbonate (K2CO3) and a solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
4-N-Propyloxybiphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Biphenyl carboxylic acids
Reduction: Biphenyl alcohols
Substitution: Various substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
4-N-Propyloxybiphenyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4-N-Propyloxybiphenyl exerts its effects depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, it may interact with specific molecular targets, influencing pathways related to its chemical structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-N-Butyloxybiphenyl
- 4-N-Pentyloxybiphenyl
- 4-N-Hexyloxybiphenyl
Uniqueness
4-N-Propyloxybiphenyl is unique due to its specific propoxy group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable in applications requiring precise molecular characteristics .
Eigenschaften
CAS-Nummer |
6734-90-3 |
|---|---|
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-phenyl-4-propoxybenzene |
InChI |
InChI=1S/C15H16O/c1-2-12-16-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
XZPRKBDNMQXKJB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
6734-90-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















